4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a piperidine and morpholine moiety The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
Compared to similar compounds, 4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine exhibits unique properties due to the presence of both piperidine and morpholine rings, as well as the fluorophenyl group. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZBQNSUPZMWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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